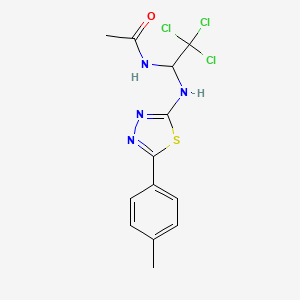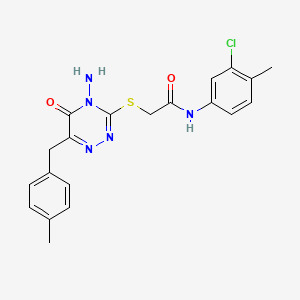
N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is an organic compound that integrates multiple functional groups, resulting in a molecule with significant potential for diverse applications. Its intricate structure suggests it could be synthesized through a sequence of complex chemical reactions, making it an intriguing subject for synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can involve several steps:
Formation of the 5-(p-tolyl)-1,3,4-thiadiazole ring: : This might involve cyclization reactions of suitable starting materials in the presence of sulfur and nitrogen sources under controlled conditions.
Attachment of the N-(2,2,2-trichloroethyl) group: : This step would likely involve nucleophilic substitution or addition reactions, given the presence of the trichloro functionality.
Introduction of the acetamide group: : This typically involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a suitable base.
Industrial Production Methods: The industrial production of this compound would likely require scaling up these laboratory conditions, optimizing the efficiency of each step, and ensuring the purity of the final product. Key considerations include reaction time, temperature, pressure, and choice of solvents and catalysts to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiazole ring or the tolyl group.
Reduction: : Reductive conditions might target the acetamide moiety, potentially leading to deacetylation.
Substitution: : The compound could engage in substitution reactions, especially at the trichloroethyl group.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: : Sodium azide for nucleophilic substitutions, alkyl halides for electrophilic substitutions.
Major Products:
Oxidation: : Could lead to carboxylic acids or sulfonates.
Reduction: : Possible formation of primary amines or alcohols.
Substitution: : Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: : Investigations into synthetic pathways, structure-activity relationships, and potential as a reagent or intermediate. Biology : Studying its interactions with biological macromolecules, potential as a biochemical probe or inhibitor. Medicine : Potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Industry : Applications in materials science, agrochemicals, or as a specialty chemical for specific industrial processes.
Mecanismo De Acción
The exact mechanism by which N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide exerts its effects would depend on its specific interactions:
Molecular Targets: : Possible targets include enzymes, receptors, or nucleic acids.
Pathways Involved: : Could involve inhibition or activation of specific biochemical pathways, affecting cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
N-(2,2,2-trichloroethyl)acetamide
5-(p-tolyl)-1,3,4-thiadiazole derivatives
Trichloroacetamide derivatives
Uniqueness:
By seamlessly integrating these different functional groups, N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide stands out as a versatile and multifaceted compound with significant potential for further research and application in various scientific fields.
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3N4OS/c1-7-3-5-9(6-4-7)10-19-20-12(22-10)18-11(13(14,15)16)17-8(2)21/h3-6,11H,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOUUOASSZVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid](/img/structure/B2696337.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2696341.png)
![2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide](/img/structure/B2696346.png)

![Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate](/img/structure/B2696349.png)
![2-[1-(2-fluorophenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2696351.png)



